

In Vivo Effects of 14-Methoxymetopon in Rodent Models: A Technical Guide

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Compound of Interest

Compound Name: **14-Methoxymetopon**

Cat. No.: **B146635**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methoxymetopon, a derivative of the 14-alkoxymorphinan class, is a highly potent and selective μ -opioid receptor agonist.^[1] First synthesized in the 1990s, it has demonstrated a unique pharmacological profile in rodent models, characterized by exceptional analgesic efficacy that far surpasses that of morphine, coupled with a potentially improved safety profile regarding common opioid-related side effects such as respiratory depression and gastrointestinal dysfunction.^{[1][2][3]} This technical guide provides an in-depth overview of the in vivo effects of **14-Methoxymetopon** in rodent models, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows and its pharmacological properties to support further research and drug development.

Analgesic Effects

14-Methoxymetopon exhibits remarkable antinociceptive potency across various rodent models of pain, including thermal, chemical, and inflammatory pain.^[4] Its potency relative to morphine varies depending on the specific assay and the route of administration, ranging from 15 to over 20,000 times that of morphine.^{[1][4]}

Quantitative Analgesic Data

Pain Model	Species	Route of Administration	14-Methoxymetopon Potency vs. Morphine	Reference
Tail-Flick Test	Rat	Systemic	~500-fold greater	[1][2]
Hot-Plate Test	Mouse	Subcutaneous (s.c.)	~50-fold higher	[4]
Acetic Acid Writhing Test	Mouse	Systemic	Up to 20,000-fold greater	[1][4]
Tail Electrical Stimulation	Rat	Subcutaneous (s.c.)	Significantly more potent	[5]
Carageenan-Induced Hyperalgesia	Rat	-	Significantly reduced pain-behavior	[4]
Paraphenylquinone Writthing	Mouse	-	More potent	[4]

When administered directly into the central nervous system (spinal or supraspinal routes), its analgesic activity can be over a million-fold greater than morphine.[2][3]

Adverse Effect Profile

A key feature of **14-Methoxymetopon**'s in vivo profile is its separation of potent analgesia from the severe dose-limiting side effects associated with traditional opioids.

Respiratory Effects

Studies in canines, which are often used to model respiratory effects relevant to humans, have shown that **14-Methoxymetopon** does not induce significant respiratory depression, a stark contrast to equipotent doses of sufentanil.[4][6] While comprehensive data in rodent models is less detailed in the provided results, the findings in other species are a strong indicator of a favorable respiratory safety profile.

Gastrointestinal Transit

In mice, **14-Methoxymetopon** retards intestinal transit but, unlike morphine which can cause complete inhibition, it displays a ceiling effect, inhibiting transit by no more than 65% regardless of the dose.[1][2]

Sedation and Motor Impairment

At antinociceptive doses, **14-Methoxymetopon** has been observed to produce reduced sedation compared to morphine.[1] In mouse rotarod assays, a test for motor coordination, no sedative effects were observed at doses that produced significant analgesia.[1] However, another study noted that at a dose of 0.1 mg/kg (s.c.), it did cause a significant decrease in motor coordination.[7]

Reward, Tolerance, and Dependence

14-Methoxymetopon has been reported to have a reduced liability for developing tolerance and physical dependence compared to morphine in rodent models.[8] One study found that 14-ethoxymetopon, a closely related compound, failed to induce significant tolerance to its antinociceptive action.[4] Chronic administration of **14-Methoxymetopon** in rats did not lead to the desensitization or downregulation of μ -opioid receptors in the brain, which is a common cellular mechanism underlying tolerance.[9]

In Sardinian alcohol-preferring rats, systemic administration of **14-Methoxymetopon** dose-dependently suppressed ethanol and food intake initially, followed by a specific increase in ethanol intake, suggesting a complex interaction with reward pathways.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for key experiments based on standard practices.

Hot-Plate Test

This test assesses the response to a thermal pain stimulus, primarily reflecting supraspinal mechanisms.[11]

- Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 51-55°C.[11][12]
- Procedure:
 - A baseline latency is determined by placing a mouse or rat on the hot plate and measuring the time until a nocifensive response is observed (e.g., paw licking, jumping).[11] A cut-off time (e.g., 15-30 seconds) is used to prevent tissue damage.[11]
 - The test compound (**14-Methoxymetopon**) or vehicle is administered via the desired route (e.g., subcutaneous).
 - At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), the animal is again placed on the hot plate, and the response latency is recorded.[11]
 - An increase in latency time compared to the baseline and vehicle-treated group indicates an antinociceptive effect.

Tail-Flick Test

This method also measures response to thermal pain but is considered to be predominantly a spinal reflex.[11]

- Apparatus: An analgesiometer that focuses a beam of high-intensity light (radian heat) onto the animal's tail.[11]
- Procedure:
 - The rat or mouse is gently restrained, and its tail is positioned in the apparatus.
 - A baseline latency for the tail-flick response is recorded. A cut-off time is employed to prevent injury.
 - Following drug or vehicle administration, the tail-flick latency is measured at set intervals. [13]
 - Analgesia is quantified as an increase in the time taken to flick the tail away from the heat source.

Conditioned Place Preference (CPP)

CPP is a standard behavioral model used to evaluate the rewarding or aversive properties of a drug.[14]

- Apparatus: A two- or three-compartment chamber where compartments are distinguished by distinct visual and tactile cues (e.g., wall color, floor texture).[14][15]
- Procedure:
 - Pre-Conditioning (Habituation): The animal is allowed to freely explore all compartments to determine any initial preference for one environment over the other.[15]
 - Conditioning: This phase consists of several days of training. On alternating days, the animal receives an injection of the drug (**14-Methoxymetopon**) and is confined to one compartment. On the other days, it receives a vehicle injection and is confined to the opposite compartment.[14][16]
 - Post-Conditioning (Test): After the conditioning phase, the animal is placed back into the apparatus with free access to all compartments, and the time spent in each compartment is recorded.[17] A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties. [14]

Visualizations: Workflows and Pathways Experimental and Pharmacological Workflows

Analgesia Assessment

Select Pain Model
(e.g., Hot-Plate, Tail-Flick)

Measure Baseline
Nociceptive Threshold

Administer 14-MM
or Vehicle

Measure Post-Treatment
Latencies at Time Points

Analyze Data:
%MPE or Latency Change

Reward Assessment (CPP)

Pre-Conditioning:
Measure Baseline Preference

Conditioning:
Pair Drug with Context

Post-Conditioning Test:
Measure Time in Compartments

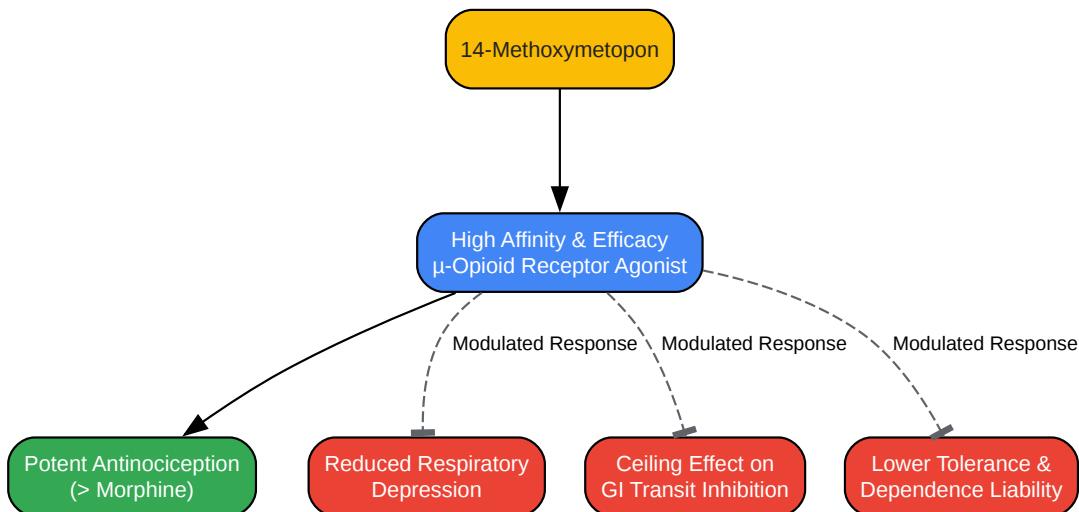
Analyze Data:
Preference Score

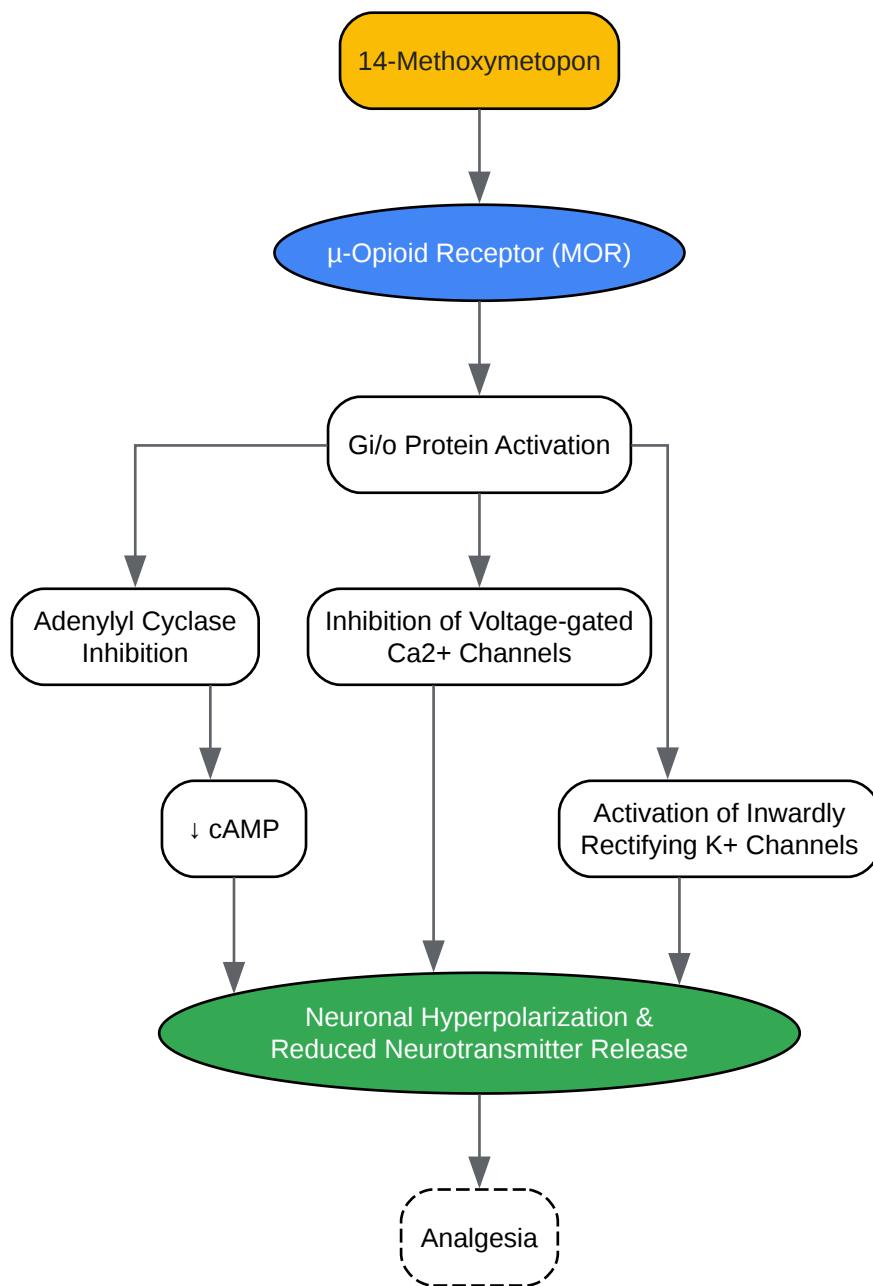
Side Effect Profiling

Respiratory Analysis
(e.g., Plethysmography)

Gastrointestinal Transit Assay

Rotarod Test
(Motor Coordination)





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